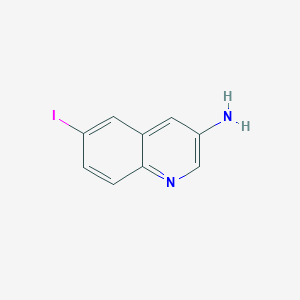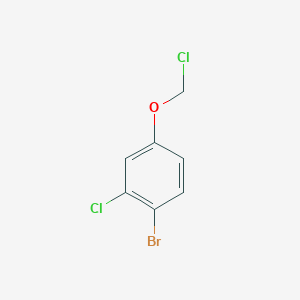
1-Bromo-2-chloro-4-(chloromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-4-(chloromethoxy)benzene is an aromatic compound characterized by the presence of bromine, chlorine, and chloromethoxy substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-chloro-4-(chloromethoxy)benzene typically involves the halogenation of a suitable benzene derivative. One common method is the bromination and chlorination of 4-(chloromethoxy)benzene under controlled conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the chloromethylation of benzene followed by sequential bromination and chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-chloro-4-(chloromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Phenol or aniline derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
1-Bromo-2-chloro-4-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-4-(chloromethoxy)benzene involves its interaction with nucleophiles and electrophiles. The presence of electron-withdrawing halogen atoms on the benzene ring makes it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the chloromethoxy group .
Comparaison Avec Des Composés Similaires
1-Bromo-2-chlorobenzene: Lacks the chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-Bromo-4-chlorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2-chloro-4-(chloromethyl)benzene: Similar structure but with a chloromethyl group instead of chloromethoxy, leading to different chemical properties and reactivity.
Uniqueness: 1-Bromo-2-chloro-4-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C7H5BrCl2O |
|---|---|
Poids moléculaire |
255.92 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5BrCl2O/c8-6-2-1-5(11-4-9)3-7(6)10/h1-3H,4H2 |
Clé InChI |
LATWMZSHDJLCSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OCCl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13239849.png)
![{6,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13239852.png)
amine](/img/structure/B13239863.png)
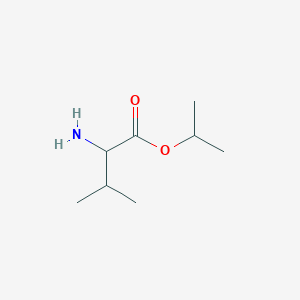

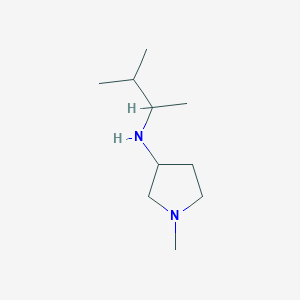
amine](/img/structure/B13239883.png)
![3-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13239884.png)
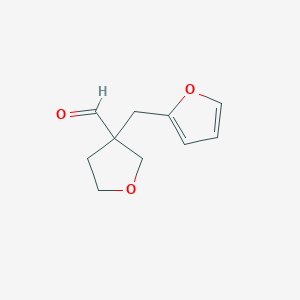
![tert-Butyl N-methyl-N-{7,7,9-trimethyl-1-oxaspiro[4.5]decan-3-yl}carbamate](/img/structure/B13239904.png)
![5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]](/img/structure/B13239908.png)
![2-{2-[(2,2,2-Trifluoroethyl)amino]acetamido}pent-4-enoic acid](/img/structure/B13239917.png)
